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Spectroscopic Characterization Data

The table below summarizes the experimental data for 3,5-dimethoxybenzaldehyde from the NIST

Chemistry WebBook and other sources [1] [2] [3].

Spectroscopic Method Reported Data / Key Features Experimental Conditions

| ¹H NMR [4] | Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol SMILES:

C(=O)C1=CC(OC)=CC(OC)=C1 | Information available, but specific spectrum and solvent details are not

listed on the page. | | FTIR Spectrum [1] [3] | • Carbonyl (C=O) Stretch: Strong band at ~1700 cm⁻¹

(exact position can be viewed on the interactive spectrum). • Aromatic C-H Stretch: Bands just above 3000

cm⁻¹. • Methoxy C-H Stretch: Aliphatic bands between 2850-2950 cm⁻¹. • Aromatic C=C Stretch: ~1580

and ~1600 cm⁻¹. | State: Gas phase Instrument: Not specified Source: Sadtler Research Labs under US-

EPA contract | | UV/Visible Spectrum [2] [3] | The spectrum shows an intense absorption band in the UV

region, beginning around 250 nm and extending to lower wavelengths, which is characteristic of π→π*

transitions in aromatic and carbonyl systems. | Solvent: Not specified (spectrum is for a solution)

Instrument: Beckman DU Melting Point: 44 °C (noted for the sample) | | Mass Spectrum (EI) [3] | The

parent molecular ion peak should be visible at m/z = 166. The spectrum shows a major fragment at m/z 135,

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s749997?utm_src=pdf-body
https://www.smolecule.com/products/s749997?utm_src=pdf-interest
https://www.smolecule.com/products/s749997?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C7311344&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C7311344&Mask=400
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7311344&Units=SI&Mask=1EFF
https://www.chemicalbook.com/SpectrumEN_7311-34-4_1HNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=C7311344&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7311344&Units=SI&Mask=1EFF
https://webbook.nist.gov/cgi/inchi?ID=C7311344&Mask=400
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7311344&Units=SI&Mask=1EFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7311344&Units=SI&Mask=1EFF
https://www.smolecule.com/products/s749997?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


corresponding to the loss of a methoxy group (OCH₃), and other fragments consistent with the structure. |

Ionization Mode: Electron Ionization (EI) Owner: Aldrich Chemical Co. |

Experimental Protocols for Cited Data

For researchers aiming to reproduce this data, here are the methodologies associated with the published

spectra.

Infrared (IR) Spectroscopy [1] [3]: The gas-phase IR spectrum was obtained and compiled by the

NIST Mass Spectrometry Data Center. The original data was contributed by Sadtler Research
Laboratories under a US-EPA contract. The spectrum is part of the NIST/EPA Gas-Phase Infrared

Database.
UV/Visible Spectroscopy [2] [3]: The UV-Vis spectrum was sourced from "Absorption Spectra in the

Ultraviolet and Visible Region" (1967). The measurement was performed using a Beckman DU
spectrophotometer, a classic instrument for such analyses. The sample had a melting point of 44°C.

Mass Spectrometry [3]: The electron ionization (EI) mass spectrum was contributed by Chuck
Anderson of Aldrich Chemical Company and is part of the NIST Mass Spectrometry Data Center

collection.

A Guide for Comparative Characterization

When using this data to compare 3,5-dimethoxybenzaldehyde with other aldehydes or methoxy-substituted

benzenes, consider these points:

NMR Analysis: The ¹H NMR spectrum will show a characteristic aldehyde proton peak typically

between 9-10 ppm. The aromatic region will display a distinctive pattern due to the symmetrical 1,3,5-
trisubstitution; look for a singlet for the two equivalent aromatic protons and possibly a singlet for the

methoxy groups [4].
IR Analysis: The carbonyl stretching frequency is a key differentiator. Its exact value is influenced by

conjugation with the aromatic ring and electron-donating effects of the methoxy groups. Compare this
value with other benzaldehyde derivatives [1].

UV-Vis Analysis: The introduction of methoxy groups, which are electron-donating, can cause a red-
shift (bathochromic shift) in the UV absorption compared to unsubstituted benzaldehyde. This can be

quantitatively compared by examining the (\lambda_{\text{max}}) values [2].
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Suggested Workflow for Compound Characterization

For a robust analysis, a multi-technique approach is standard. The following diagram outlines a logical

workflow for the full characterization of an organic compound like 3,5-dimethoxybenzaldehyde.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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